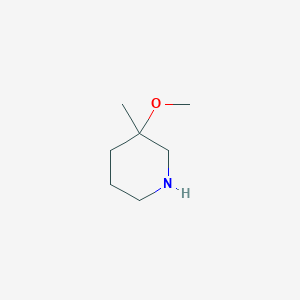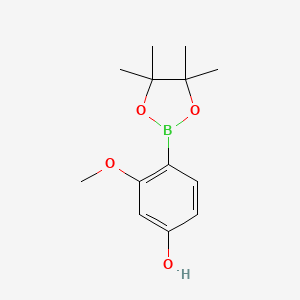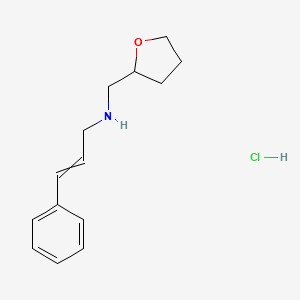![molecular formula C12H14N2O2 B1425554 N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide CAS No. 1000932-84-2](/img/structure/B1425554.png)
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide
Übersicht
Beschreibung
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide is a chemical compound used in diverse scientific research, ranging from drug discovery to material science. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide . More detailed structural information or analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study by Özer, Arslan, VanDerveer, and Külcü (2009) describes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the cyclohexane ring's chair conformation and molecular stabilization through intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anxiolytic-like Effects :
- Research by Stachowicz et al. (2004) investigated the anxiolytic-like activity of PHCCC, an allosteric modulator of mGlu4 receptors, indicating its potential as a therapeutic approach for anxiety (Stachowicz, Kłak, Kłodzińska, Chojnacka-wójcik, & Pilc, 2004).
Chemical Assembling :
- Parella, Gopalakrishnan, and Babu (2013) reported on the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).
Receptor Activity Modulation :
- Beqollari and Kammermeier (2008) explored the effects of the mGlu(4) receptor allosteric modulator PHCCC on mGlu6 receptors, revealing its role as a direct agonist (Beqollari & Kammermeier, 2008).
Mechanistic Probing in Nitrosation Reactions :
- Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines as mechanistic probes in nitrosation reactions, revealing insights into amine radical cation formation and cyclopropyl ring opening mechanisms (Loeppky & Elomari, 2000).
Antimicrobial Activity Screening :
- Akbari and Shah (2019) synthesized and evaluated substituted cyclohexenone derivatives, including N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide, for their antimicrobial activities (Akbari & Shah, 2019).
Novel Synthetic Methods :
- Zhou et al. (2021) established a rapid and high yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting efficient synthetic processes (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
Antiproliferative Activity :
- Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Eigenschaften
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRNHHMNTWKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



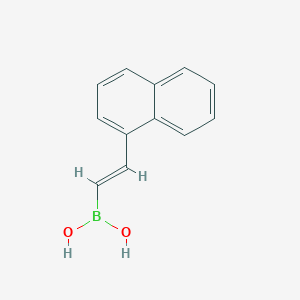
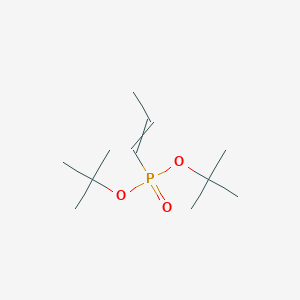

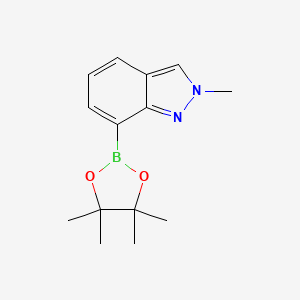
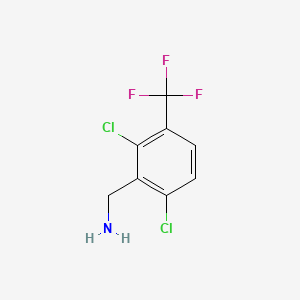
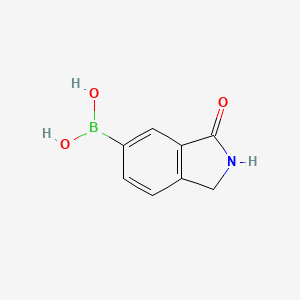
![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)
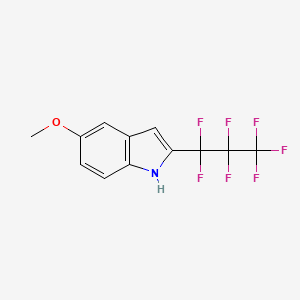
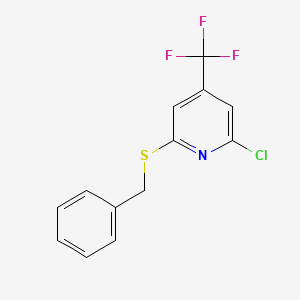
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

